3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole and pyrimidinone core. Its structure includes a 3-fluorophenyl group at position 3 and a 3-methylbenzyl substituent at position 4.
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-12-4-2-5-13(8-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-7-3-6-14(19)9-15/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGIIKDPVZROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminoguanidine-Based Cyclization
The triazolopyrimidine core is typically synthesized via cyclization of aminoguanidine derivatives. In a representative protocol, aminoguanidine bicarbonate reacts with formic acid to yield 3-amino-1,2,4-triazole , which subsequently undergoes condensation with ethyl acetoacetate in acetic acid to form 5-methyl-triazolo[1,5-a]pyrimidin-7-ol . Chlorination of this intermediate with phosphorus oxychloride (POCl₃) produces 5-methyl-7-chloro-triazolo[1,5-a]pyrimidine , a key precursor for further functionalization.
Alternative Routes via Thioxopyrimidinone Intermediates
Patent literature describes an alternative pathway starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . Nitrosation with sodium nitrite in acetic acid introduces a nitroso group, which is reduced to an amino group using ammonium sulfide. Subsequent cyclization with sodium nitrite in hydrochloric acid yields the triazolopyrimidinone core. This method emphasizes regioselective control, critical for avoiding isomeric byproducts.
Functionalization of the Core Structure
Installation of the 3-Methylbenzyl Group at Position 6
The 6-[(3-methylphenyl)methyl] moiety is incorporated through alkylation or reductive amination. A two-step sequence involves:
- Methylation : Treatment of the core with methyl iodide in dimethylformamide (DMF) using cesium fluoride (CsF) as a base at 0°C to room temperature.
- Benzylation : Reaction with 3-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 6 hours.
Optimization and Challenges
Solvent and Catalyst Selection
Protecting Group Strategies
To prevent undesired substitutions, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is employed during intermediate stages. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Reaction Conditions and Yield Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclization | POCl₃, 110°C, 4h | 78 | 95.2 |
| Suzuki coupling | Pd(PPh₃)₄, 3-Fluorophenylboronic acid, 90°C | 86 | 97.8 |
| Benzylation | 3-Methylbenzyl bromide, K₂CO₃, acetone | 72 | 94.5 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Anticancer Activity
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in tumor progression.
- Mechanism of Action : The compound acts as a ligand for various receptors and kinases, disrupting signaling pathways crucial for cancer cell survival and proliferation. Studies have shown that it can induce apoptosis in cancer cells while sparing normal cells.
Anti-inflammatory Properties
Triazolopyrimidine derivatives have demonstrated anti-inflammatory effects through various mechanisms:
- Cyclooxygenase Inhibition : In vitro studies indicate that the compound inhibits cyclooxygenase-2 (COX-2), an enzyme linked to inflammation. The IC50 values observed are comparable to established anti-inflammatory drugs like celecoxib.
Antimicrobial Activity
The compound has shown promise in combating bacterial and fungal infections:
- Antibacterial Activity : Certain derivatives have been effective against strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
- Antifungal Activity : The compound also exhibits activity against Candida species, suggesting a broad spectrum of antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine compounds is closely linked to their chemical structure:
- Electron-Drawing Groups : Substituents such as fluorine and methoxy enhance solubility and interaction with biological targets.
- Hydrophobic Interactions : These interactions are critical for binding affinity to proteins involved in inflammation and microbial resistance.
Case Studies
A summary of relevant case studies on related compounds is provided below:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Pyrimidine Derivative | Anti-inflammatory | Significant COX-2 inhibition (IC50 = 0.04 μmol) |
| Study 2 | Triazolo-Pyrimidine Analog | Antibacterial | Effective against Staphylococcus aureus with MIC values < 10 μg/ml |
| Study 3 | Fluorinated Pyrimidines | Antifungal | Broad spectrum against Candida albicans, MIC = 12.5 μg/ml |
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazolopyrimidinone scaffold is versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations:
Substituent Effects :
- Fluorine : Present in the target compound and ’s analog, fluorine enhances lipophilicity and metabolic stability via its electronegative nature .
- Methyl/Methoxy Groups : Methyl in the target compound’s benzyl group adds steric hindrance, while methoxy groups in improve solubility via polarity .
- Chlorine vs. Trifluoromethyl : Chlorine () offers moderate electron-withdrawing effects, whereas trifluoromethyl () provides stronger electronegativity and enhanced binding to hydrophobic pockets .
Structural Planarity: Analogous triazolopyrimidinones (e.g., ) exhibit coplanar ring systems, critical for π-π stacking in protein interactions.
Synthetic Routes :
- The regioselective synthesis of 9-substituted-8-azaguanines () highlights methods applicable to the target compound, such as cyclocondensation of triazoles with ketoesters .
- and suggest that Suzuki-Miyaura cross-coupling or nucleophilic substitution could introduce aryl/heteroaryl groups at position 6 .
Pharmacological and Physicochemical Insights
While biological data for the target compound are absent, inferences from analogs include:
- Oxadiazole-containing analogs () are often explored as kinase inhibitors or antimicrobial agents due to their hydrogen-bonding capacity .
- Fluorinated derivatives (e.g., ) may exhibit improved blood-brain barrier penetration, suggesting CNS-targeted applications .
- Coplanarity and Conjugation: The planar triazolopyrimidinone core () facilitates interactions with ATP-binding pockets in enzymes, a feature likely retained in the target compound .
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(3-fluorophenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, and how do they influence its reactivity?
- Methodological Answer : The compound contains a fused triazole-pyrimidine core with a 3-fluorophenyl group at position 3 and a 3-methylbenzyl substituent at position 5. The fluorine atom enhances lipophilicity and electron-withdrawing effects, while the methyl group introduces steric hindrance, affecting binding to biological targets. Structural confirmation requires techniques like , , and X-ray crystallography (for solid-state analysis). Key peaks in include aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .
Q. What is a typical synthetic route for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involves:
Core formation : Cyclization of triazole precursors with pyrimidine intermediates under reflux in DMF or THF.
Substituent introduction : Suzuki-Miyaura coupling for fluorophenyl groups or alkylation for benzyl substituents.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Optimization strategies include Bayesian algorithms to screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh)) for yield improvement .
Q. How can researchers characterize the purity and stability of this compound under experimental conditions?
- Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity >95%.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect degradation products (e.g., hydrolysis of the triazole ring) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Enzyme binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) against targets like kinases or phosphodiesterases.
- SAR modifications : Synthesize analogs with substituent variations (e.g., replacing 3-methylphenyl with 4-chlorophenyl) and compare IC values. Computational docking (AutoDock Vina) can predict binding modes .
Q. How can contradictory data on biological activity be resolved, particularly in in vitro vs. in vivo models?
- Methodological Answer :
- In vitro-in vivo correlation (IVIVC) : Validate cellular assays (e.g., apoptosis in HeLa cells) with pharmacokinetic studies (plasma half-life, bioavailability in rodent models).
- Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target specificity. For example, if in vitro data suggest EGFR inhibition but in vivo results are inconsistent, test EGFR phosphorylation in tumor xenografts .
Q. What advanced spectroscopic techniques are critical for elucidating reaction intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
